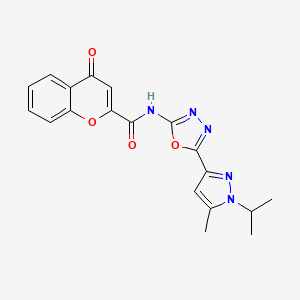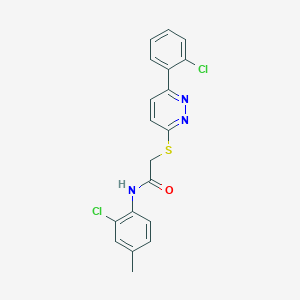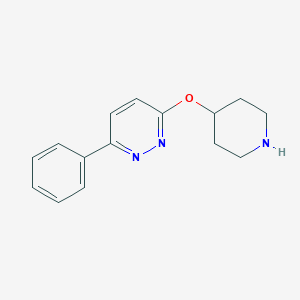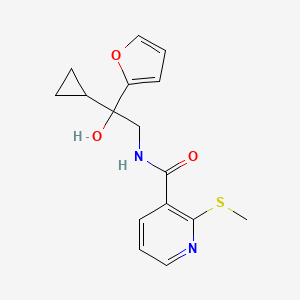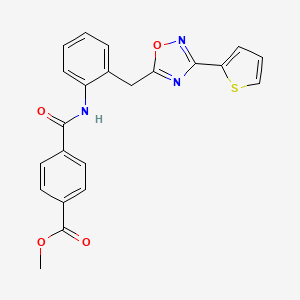
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (also known as 4-MMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MMPP is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. Its structure is similar to that of pyrazole, which is a five-membered ring composed of nitrogen and carbon atoms. 4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride, and is used in a variety of scientific research applications.
作用机制
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand in coordination chemistry. It is believed to bind to metal ions, such as iron and copper, and to form complexes with them. These complexes are believed to be involved in various biochemical and physiological processes, including enzyme catalysis and protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPP have not yet been fully studied, but it is believed to be involved in various biochemical and physiological processes. It is believed to be involved in enzyme catalysis, protein-ligand interactions, and the regulation of gene expression. Additionally, it is believed to have antioxidant and anti-inflammatory effects, and to be involved in the regulation of cell proliferation and differentiation.
实验室实验的优点和局限性
The use of 4-MMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it can be toxic if not handled properly.
未来方向
There are many potential future directions for research on 4-MMPP. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop new methods for synthesizing 4-MMPP and to explore its potential applications in the synthesis of other compounds. Furthermore, research is needed to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Finally, research is needed to explore its potential environmental applications, such as its use as a biodegradable plasticizer.
合成方法
4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is carried out at a temperature of 80-90°C for 12-18 hours. The reaction yields a white solid, which is then purified by recrystallization.
科学研究应用
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in organic reactions. It has also been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. Additionally, 4-MMPP has been used in the study of enzyme-catalyzed reactions, in the study of protein-ligand interactions, and in the study of the structure and function of enzymes.
属性
IUPAC Name |
3,4-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)16-27-17-24(20-8-12-22(28-2)13-9-20)25(26-27)21-10-14-23(29-3)15-11-21/h4-15,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOCXKLFOHWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)
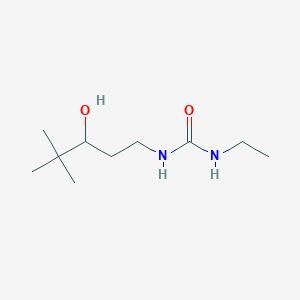


![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
